molecular formula C29H44O7 B1212075 Hongdoushan A

Hongdoushan A

Cat. No.: B1212075
M. Wt: 504.7 g/mol
InChI Key: HULFDGRJZFOLFD-BNKKXMPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Paclitaxel is a diterpenoid taxane renowned for its anticancer properties, particularly in treating ovarian, breast, and non-small cell lung cancers. It functions by stabilizing microtubules, inhibiting cell division, and inducing apoptosis . Hongdoushan A (paclitaxel) is a critical component of the Compound Hongdoushan Capsule (CHC), a traditional Chinese medicine formulation that also includes Panax ginseng (RenShen) and Glycyrrhiza uralensis (GanCao) . CHC is clinically validated to enhance immunity and synergize with chemotherapy, improving efficacy and patient outcomes .

Properties

Molecular Formula

C29H44O7

Molecular Weight

504.7 g/mol

IUPAC Name

[(1S,2S,3S,5S,8S,10S,14S)-2,5-diacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2S)-2-methylbutanoate

InChI

InChI=1S/C29H44O7/c1-10-15(2)27(33)36-22-13-16(3)23-20(32)14-29(9)12-11-21(34-18(5)30)17(4)24(29)26(35-19(6)31)25(22)28(23,7)8/h15,20-22,24-26,32H,4,10-14H2,1-3,5-9H3/t15-,20-,21-,22-,24-,25-,26-,29-/m0/s1

InChI Key

HULFDGRJZFOLFD-BNKKXMPWSA-N

SMILES

CCC(C)C(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)OC(=O)C)C)O)C

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC(=C2[C@H](C[C@@]3(CC[C@@H](C(=C)[C@H]3[C@@H]([C@H]1C2(C)C)OC(=O)C)OC(=O)C)C)O)C

Canonical SMILES

CCC(C)C(=O)OC1CC(=C2C(CC3(CCC(C(=C)C3C(C1C2(C)C)OC(=O)C)OC(=O)C)C)O)C

Synonyms

hongdoushan A

Origin of Product

United States

Chemical Reactions Analysis

Scope of Available Data

  • Combustion mechanisms (methane, hydrocarbons) .

  • Degradation of chlorinated pollutants via UV/sulfite pathways .

  • Kinetic studies of pharmaceutical intermediates and reaction optimization .

  • Educational experiments on precipitation, acid-base, and redox reactions .

Analysis of Unavailable Data

The absence of "Hongdoushan A" in the provided sources suggests the following possibilities:

  • Nomenclature Discrepancy : The compound may be known under an alternative IUPAC name or a regional synonym.

  • Specialized Research : The compound might be a newly discovered or niche molecule not yet widely reported in open-access literature.

  • Proprietary Restrictions : Information could be confined to proprietary databases or unpublished industrial research.

Recommendations for Further Inquiry

To obtain authoritative data on "this compound", consider the following steps:

  • Consult Specialized Databases :

    • Reaxys, SciFinder, or PubMed for peer-reviewed studies.

    • Patent databases (e.g., USPTO, Espacenet) for synthetic pathways.

  • Structural Analysis :

    • If the molecular structure is available, use tools like ChemDraw to predict reactivity via functional groups (e.g., hydroxyl, carbonyl).

  • Collaborate with Institutions :

    • Reach out to universities or research groups specializing in natural product chemistry or organic synthesis.

Hypothetical Reaction Pathways

While direct data is unavailable, general reaction principles for organic compounds can be inferred:

Reaction Type Expected Behavior Example
Oxidation Hydroxyl groups may oxidize to ketones/carboxylic acidsEthanol → Acetic acid
Esterification React with carboxylic acids to form estersR-OH + R'-COOH → R'-COOR + H₂O
Nucleophilic Substitution Halogen or hydroxyl groups could undergo substitutionR-X + Nu⁻ → R-Nu + X⁻

Comparison with Similar Compounds

Comparison with Similar Compounds

Hongdoushan A (paclitaxel) is one of several bioactive components in CHC. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Key Bioactive Compounds in CHC and Their Properties

Compound Source Structural Class Concentration Range* (mg/g) Pharmacological Activity Clinical Relevance
Paclitaxel (this compound) Taxus spp. Taxane diterpenoid 0.12–0.45 Microtubule stabilization, apoptosis induction, antiangiogenic effects First-line therapy for breast/ovarian cancers
Baccatin III Taxus spp. Taxane precursor 0.08–0.22 Biosynthetic precursor to paclitaxel; limited direct bioactivity Used in semisynthetic paclitaxel production
10-Deacetylbaccatin III (10-DAB III) Taxus spp. Taxane precursor 0.05–0.18 Similar to baccatin III; lower abundance in natural extracts Semisynthetic drug intermediate
Cephalomannine Taxus spp. Taxane analog 0.10–0.30 Structurally similar to paclitaxel but with a hexanoic acid side chain; weaker efficacy Investigational anticancer agent
Glycyrrhetinic Acid Glycyrrhiza uralensis Triterpenoid 0.02–0.15 Anti-inflammatory, antioxidant, and antitumor effects via COX-2/Wnt-1 pathway inhibition Adjuvant in CHC for reducing chemotherapy toxicity
Ginsenosides (Rg1, Re, Rb1) Panax ginseng Triterpenoid saponins 0.20–0.60 Immunomodulation, neuroprotection, and synergistic enhancement of paclitaxel efficacy Supports chemotherapy tolerance

*Concentration ranges derived from HPLC analysis of six CHC batches .

Key Findings:

Structural Similarities :

  • Paclitaxel, baccatin III, and 10-DAB III share a core taxane skeleton but differ in functional groups (e.g., acetyl and hydroxyl moieties), impacting bioactivity .
  • Cephalomannine differs in its side chain, reducing microtubule-binding affinity compared to paclitaxel .

Functional Contrasts: Paclitaxel directly targets microtubules, while ginsenosides and glycyrrhetinic acid modulate immune and inflammatory pathways, enhancing CHC’s holistic efficacy . Baccatin III and 10-DAB III lack direct anticancer activity but are vital for industrial paclitaxel synthesis .

Synergistic Effects in CHC: Clinical studies demonstrate that CHC’s combination of paclitaxel, ginsenosides, and glycyrrhetinic acid improves chemotherapy response rates (81.67% vs. 68.33% in controls) and reduces toxicity .

Q & A

Q. How can multi-omics approaches enhance understanding of this compound’s biosynthesis in Taxus species?

  • Methodological Answer : Integrate transcriptomics (RNA-Seq of bark tissues), proteomics (iTRAQ labeling), and metabolomics (UPLC-QTOF-MS) to map biosynthetic pathways. Co-expression network analysis (WGCNA) identifies hub genes for metabolic engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hongdoushan A
Reactant of Route 2
Hongdoushan A

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